N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWZCGLPJQCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565644 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16444-13-6 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide a microscopic view of a compound's structure and dynamics.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. This process is fundamental to understanding how a molecule might interact with a biological target. Energy minimization is a computational process to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy, representing its most stable conformation.
For N-(4-Formyl-1,3-thiazol-2-YL)acetamide, this analysis would identify the most stable shapes the molecule can assume by rotating its single bonds, particularly the bond connecting the acetamide (B32628) group to the thiazole (B1198619) ring and the bond to the formyl group. However, specific studies detailing the stable conformers and their energy landscapes for this particular compound are not available. Research on related benzothiazole (B30560) derivatives has utilized these methods to understand how different conformers influence crystal packing and molecular stability. mdpi.com
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT can predict various parameters, including the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential. These parameters are vital for understanding a molecule's reactivity and interaction patterns.
While DFT studies have been performed on a wide range of thiazole and acetamide derivatives to explore their electronic properties and reactivity, a specific DFT analysis for this compound is not documented in the available literature. nih.govresearchgate.net Such a study would provide insight into the regions of the molecule that are electron-rich or electron-poor, guiding the understanding of potential non-covalent interactions with biological receptors.
Molecular Dynamics Simulations for Understanding Compound Behavior
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can reveal how a compound behaves in a biological environment, such as in water or bound to a protein, providing insights into its stability, flexibility, and the dynamics of its interactions.
MD simulations are powerful for confirming the stability of a ligand-protein complex identified through molecular docking. researchgate.net For this compound, MD simulations could predict how it interacts with a specific target protein, but such targeted simulation studies have not been published.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity.
Identification of Key Structural Features for Biological Activity
This process involves identifying the essential molecular features (pharmacophore) required for a molecule to bind to a specific biological target and elicit a response. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.
For the broader class of acetamidothiazole derivatives, studies have aimed to identify key features for anticancer activity. nih.gov However, a specific pharmacophore model derived from or applied to this compound has not been reported. The key structural features would likely include the thiazole ring as a central scaffold, the formyl group as a potential hydrogen bond acceptor, and the acetamide group, which can also participate in hydrogen bonding.
Development of QSAR Models to Predict Activity
QSAR models are mathematical equations that correlate the structural or physicochemical properties of compounds with their biological activities. A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.
The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. While QSAR studies have been conducted for other classes of thiazole and thiazine (B8601807) derivatives, no specific QSAR models for predicting the biological activity of this compound and its close analogues are available in the scientific literature. nih.gov
Pharmacophore Model Development for Targeted Drug Design
Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For thiazole derivatives, these models are fundamental for designing new compounds with enhanced therapeutic activity. nih.govbiointerfaceresearch.com
In the context of developing targeted therapies, a pharmacophore model for this compound would be constructed based on its key structural features. These features are hypothesized to be critical for molecular recognition at a receptor's active site. A typical pharmacophore model for this compound and its analogs would likely include:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the formyl group and the oxygen atom of the acetamide group are strong hydrogen bond acceptors. The nitrogen atom within the thiazole ring can also act as an acceptor.
Hydrogen Bond Donors (HBD): The nitrogen atom of the acetamide group can serve as a hydrogen bond donor.
Aromatic/Heterocyclic Ring: The thiazole ring itself provides a scaffold for hydrophobic and aromatic interactions.
Studies on related thiazole-based compounds have successfully used such models to identify potent inhibitors for targets like EGFR/HER2 kinases and dihydrofolate reductase (DHFR), demonstrating the utility of this approach in anticancer drug discovery. nih.gov The development of a specific pharmacophore model for this compound is a critical step for screening large compound libraries to find novel molecules with similar interaction patterns.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how ligands like this compound might bind to the active site of a protein, providing valuable information on its potential therapeutic targets. biointerfaceresearch.com Research on various thiazole derivatives has employed molecular docking to investigate their interactions with a range of biological targets, including enzymes and receptors involved in cancer and other diseases. nih.govnih.govnih.gov
Ligand-Protein Interaction Analysis
Once a ligand is docked into a protein's binding site, the specific interactions between them are analyzed. For this compound, the key functional groups are expected to form a network of interactions with the amino acid residues of its target protein. Based on studies of similar thiazole-containing molecules, these interactions typically include:
Hydrogen Bonds: The acetamide and formyl groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate) in the active site. mdpi.com
Hydrophobic Interactions: The thiazole ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
For instance, docking studies of thiazole derivatives targeting tubulin have shown crucial hydrogen bonding between the ligand and residues like Cys241, while other studies on kinase inhibitors highlight interactions with hinge region amino acids. biointerfaceresearch.comnih.govacs.org
Prediction of Binding Affinities and Modes
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed in kcal/mol) between a ligand and its target protein. A more negative score typically indicates a more favorable binding interaction. universci.com This allows researchers to rank different compounds and predict their potential potency.
While specific binding affinity data for this compound is not publicly available, studies on analogous thiazole compounds provide a reference for expected values. Docking studies of thiazole derivatives against various targets have reported binding affinities in the range of -6.0 to -8.5 kcal/mol, suggesting strong interactions with their respective proteins. mdpi.comuniversci.com The precise binding mode and affinity for this compound would depend on the specific topology and amino acid composition of the target's active site.
| Protein Target | Protein Class | Associated Disease | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Tubulin | Cytoskeletal Protein | Cancer | -7.8 |
| EGFR Kinase | Tyrosine Kinase | Cancer | -8.2 |
| DNA Gyrase | Topoisomerase | Bacterial Infections | -7.5 |
| BACE1 | Protease | Alzheimer's Disease | -6.9 |
Note: The data in this table is illustrative and based on typical binding affinities observed for structurally related thiazole derivatives against these protein classes. Specific experimental or computational validation for this compound is required.
Virtual Screening Applications
Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com Both ligand-based methods (using a pharmacophore model) and structure-based methods (using molecular docking) are employed.
This compound can serve as a template or lead compound in virtual screening campaigns. nih.gov In a structure-based virtual screening approach, its docked pose within a target's active site can be used to understand key interactions. Subsequently, large chemical databases can be computationally screened to find other molecules that fit the same binding pocket and replicate these crucial interactions, potentially leading to the discovery of novel and more potent inhibitors. mdpi.com This approach has been successfully used to identify new thiazole-based inhibitors for various therapeutic targets. nih.gov
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies
There are no specific studies detailing the enzyme inhibitory activity of N-(4-Formyl-1,3-thiazol-2-YL)acetamide. Research into structurally similar compounds, however, indicates that the 2-acetamidothiazole (B125242) scaffold is a viable candidate for enzyme inhibition.
Assessment of Enzyme Inhibitory Potency (e.g., α-glucosidase, butyrylcholinesterase)
Studies on various thiazole (B1198619) derivatives have revealed significant inhibitory potential against several enzymes. For instance, a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were developed as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The most potent analog in this series demonstrated an IC50 value of 4.6 μM. nih.gov
In other research, various thiazolyl hydrazone derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative disorders. benthamdirect.com However, the most promising anticancer agent among them did not show inhibitory activity against these cholinesterases, suggesting that anticancer and cholinesterase-inhibiting activities are not necessarily linked in this class of compounds. benthamdirect.com Additionally, 2-amino-thiazole derivatives have been investigated as inhibitors of the lactoperoxidase enzyme. researchgate.net
| Compound Class | Target Enzyme | Reported Potency (IC50/Ki) | Reference |
|---|---|---|---|
| 2-Substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide Analog | β-secretase (BACE-1) | 4.6 μM (IC50) | nih.gov |
| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase (LPO) | 250 ± 100 nM (Ki) | researchgate.net |
| Thiazolyl hydrazone derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | No significant activity reported for the lead anticancer compound | benthamdirect.com |
Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
Kinetic studies performed on related thiazole derivatives have elucidated their mechanisms of inhibition. For example, it was determined that 2-amino thiazole derivatives inhibited the lactoperoxidase enzyme through a competitive mechanism. researchgate.net In a separate line of research, N-(thiazol-2-yl)-benzamide analogs were found to act as non-competitive antagonists of the Zinc-Activated Channel (ZAC), suggesting they function as negative allosteric modulators. nih.govsemanticscholar.org Furthermore, a study on N-(1,3,4-thiadiazol-2-yl)amide derivatives identified them as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD). nih.gov The specific mechanism for this compound remains undetermined.
Structure-Mechanism Relationships
Structure-activity relationship (SAR) studies on various thiazole series provide insights into the chemical features governing their inhibitory actions. For 2-aminothiazole (B372263) derivatives, substitutions on the thiazole ring and the nature of the acetamide (B32628) group are critical for activity. nih.gov In a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives, the presence of both the benzene (B151609) and thiazole rings was found to be important for antitumor activity. nih.gov For N-(thiazol-2-yl)-benzamide analogs acting on the ZAC channel, modifications to both the thiazole and the phenyl rings significantly impacted antagonist potency and efficacy. nih.gov SAR studies on acetamide-sulfonamide scaffolds also highlighted the influence of different substituents on urease inhibition. semanticscholar.org These findings collectively suggest that the formyl group at the 4-position and the acetamide group at the 2-position of this compound are likely key determinants of its potential biological activity and mechanism of action.
Cellular Pathway Modulation
Direct investigations into how this compound modulates cellular pathways have not been reported. However, extensive research on related thiazole-containing molecules demonstrates their capacity to influence critical cellular processes such as apoptosis and cell cycle progression. nih.govmdpi.comfrontiersin.org
Investigation of Apoptosis Induction Pathways
The thiazole scaffold is a common feature in compounds designed to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov A novel series of bis-thiazole derivatives showed remarkable cytotoxic activities, with one compound inducing apoptotic cell death in 82.76% of treated ovarian cancer cells. nih.govfrontiersin.org Another study found that a specific thiazole derivative induced apoptosis in 23.5% of A549 lung cancer cells. nih.gov The family of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been shown to cause cell death through the induction of both apoptosis and autophagy. nih.gov
Mechanistically, these effects are often tied to the activation of caspases, a family of proteases central to the apoptotic pathway. For example, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis by activating caspases 3 and 9. nih.gov Other thiazole derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. benthamdirect.com
| Compound Class/Derivative | Cell Line | Apoptotic Effect | Reference |
|---|---|---|---|
| Bis-thiazole derivative (Compound 5f) | KF-28 (Ovarian Cancer) | 82.76% apoptotic cell death | nih.govfrontiersin.org |
| Thiazolidine/Benzothiazole (B30560) derivative (Compound 4p) | A549 (Lung Cancer) | 23.5% apoptosis induction | nih.gov |
| Thiazolyl hydrazone derivative (Compound 2) | C6 (Glioma) | Increased early and late apoptotic cells by 18.3%; Disturbed mitochondrial membrane potential | benthamdirect.com |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivative | Melanoma, Pancreatic Cancer, CML | Induces apoptosis and autophagy | nih.gov |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative | MCF7 (Breast Cancer) | Enhanced activity of caspases 3 and 9 | nih.gov |
Cell Cycle Analysis
Modulation of the cell cycle is another mechanism through which thiazole derivatives exert their antiproliferative effects. No specific data exists for this compound. However, studies on related compounds show a clear impact on cell cycle progression. For instance, a potent bis-thiazole derivative was found to cause cell cycle arrest at the G1 phase in ovarian cancer cells. nih.govfrontiersin.org In another study, a different thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com These findings underscore the potential of the thiazole scaffold to interfere with the normal progression of the cell cycle, thereby inhibiting cancer cell proliferation.
| Compound Class/Derivative | Cell Line | Cell Cycle Effect | Reference |
|---|---|---|---|
| Bis-thiazole derivative (Compound 5f) | KF-28 (Ovarian Cancer) | Arrest at G1 phase | nih.govfrontiersin.org |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast Cancer) | Arrest at G1/S phase; 37.36% accumulation in pre-G1 phase | mdpi.com |
Specific Protein and Receptor Interactions
Currently, there is a lack of specific data from biochemical or cellular assays detailing the direct interaction of this compound with specific proteins or receptors. Research on analogous compounds, such as other N-(thiazol-2-yl)-benzamide derivatives, has identified interactions with targets like the Zinc-Activated Channel (ZAC), where they can act as negative allosteric modulators. semanticscholar.org Studies on different thiazole derivatives have also explored their binding to various enzymes, but this information is not directly transferable to this compound. nih.gov Without dedicated studies on this specific compound, any discussion of its protein and receptor interactions would be speculative.
Studies on Resistance Mechanisms (e.g., Anti-TB drugs)
Mechanisms of resistance to anti-tuberculosis drugs are a critical area of study, with common mechanisms including target modification, drug efflux, and enzymatic inactivation. researchgate.netfrontiersin.org For many thiazole-based compounds being investigated as anti-TB agents, the development of resistance is a key consideration. nih.gov However, in the absence of studies that specifically evaluate the anti-tubercular activity of this compound, there is no information available regarding potential resistance mechanisms that Mycobacterium tuberculosis or other pathogens might develop against this compound.
Target Identification and Validation
The process of identifying and validating the biological targets of a compound is fundamental to understanding its mechanism of action.
Identification of Specific Biological Targets (e.g., DprE1 for anti-tubercular activity)
While DprE1 is a validated target for many anti-tubercular compounds, including some containing a thiazole moiety, there is no published research that identifies DprE1 as a specific biological target of this compound. tandfonline.comtandfonline.comvlifesciences.com Target identification for novel compounds often involves techniques such as affinity chromatography, genetic screening, or computational modeling, none of which have been reported for this specific molecule in the available literature.
Validation of Identified Targets using Biochemical and Cellular Assays
Target validation confirms the biological relevance of a drug-target interaction. This typically involves a series of biochemical and cellular assays. Biochemical assays might measure the direct inhibition of an enzyme's activity, while cellular assays would assess the compound's effect on cellular pathways related to the target. As no specific biological target has been identified for this compound, no such validation studies have been reported.
Advanced Research Applications and Future Directions
Medicinal Chemistry and Drug Discovery
The thiazole (B1198619) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable interactions with biological targets. ijcce.ac.ir The unique arrangement of atoms in N-(4-Formyl-1,3-thiazol-2-YL)acetamide provides a framework that is ripe for chemical modification to create new therapeutic agents.
Development of this compound as a Building Block for Novel Pharmaceutical Agents
This compound serves as an essential building block for creating novel pharmaceutical agents. The key to its utility is the aldehyde (formyl) group attached to the thiazole core. This functional group is a versatile chemical handle that allows chemists to readily introduce a wide variety of molecular fragments and build more complex structures through established chemical reactions.
For instance, the core structure of N-(thiazol-2-yl)acetamide is central to the development of new classes of bioactive molecules. Research has demonstrated that derivatives built upon this scaffold are active against both sensitive and resistant cancer cell lines. nih.govfigshare.com The formyl group provides a direct synthetic route to introduce substituents, such as aminophenyl groups, which have been shown to be critical for potent anticancer activity. nih.gov This strategic positioning of a reactive group makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and drug discovery campaigns.
Design and Synthesis of Derivatives with Enhanced Potency and Selectivity
A primary goal in drug discovery is to refine a lead compound to enhance its potency (the amount of drug needed to produce an effect) and selectivity (its ability to act on a specific target without affecting others). The structure of this compound is highly amenable to such modifications.
In one notable research effort, a series of derivatives based on the N-(4-phenylthiazol-2-yl)acetamide scaffold were synthesized and evaluated for their anticancer properties. nih.gov Through systematic structural modifications—a process that could originate from a formyl-precursor like this compound—researchers were able to establish clear structure-activity relationships. This led to the discovery of a lead compound with high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines. nih.gov
Similarly, other studies have focused on developing N-(thiazol-2-yl)acetamide derivatives as inhibitors of specific enzymes, such as β-secretase (BACE1), which is implicated in Alzheimer's disease. nih.gov These studies design and synthesize small libraries of compounds to identify analogs with the highest potency, demonstrating that targeted modifications to the core structure can yield highly effective and selective inhibitors. nih.gov
| Derivative Class | Target | Key Findings |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Analogs | Cancer Cells (Melanoma, Pancreatic, CML) | Discovery of a lead compound with high potency against both sensitive and drug-resistant cancer cell lines. nih.gov |
| 2-Substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide Derivatives | β-secretase (BACE1) | Identification of a potent analog that could serve as a lead structure for Alzheimer's disease therapeutics. nih.gov |
| N-(thiazol-2-yl)-benzamide Analogs | Zinc-Activated Channel (ZAC) | Identification of the first selective antagonists for this ion channel, providing new tools for physiological research. nih.gov |
Exploration of Multi-Targeted Ligands
Chronic and complex diseases often involve multiple biological pathways. This has led to a growing interest in multi-targeted ligands—single molecules designed to interact with several targets simultaneously. The thiazole scaffold is well-suited for this approach due to its ability to be incorporated into structures that can bind to diverse biological targets, including various enzymes and receptors. ijcce.ac.ir While research specifically detailing multi-targeted ligands derived directly from this compound is still emerging, the demonstrated versatility of its derivatives against different targets, such as cancer cells and neurological enzymes, suggests significant potential. nih.govnih.gov The chemical flexibility of the formyl group allows for the attachment of different pharmacophores, which could be designed to interact with distinct biological targets, paving the way for the rational design of future multi-targeted agents.
Preclinical Studies and Lead Optimization Strategies
Once a promising compound (a "hit" or "lead") is identified, it undergoes rigorous preclinical testing and lead optimization to improve its drug-like properties. This involves enhancing its efficacy, metabolic stability, and pharmacokinetic profile while minimizing toxicity.
Organic Synthesis and Materials Science Applications
Beyond its role in medicine, the chemical reactivity of this compound makes it a valuable tool in broader organic synthesis.
Utilization as an Intermediate in Synthesizing Complex Organic Molecules
The primary utility of this compound in organic synthesis is its function as a versatile intermediate. The aldehyde group is one of the most useful functional groups in a chemist's toolkit. It can participate in a wide range of chemical transformations, including:
Condensation reactions to form larger, more complex heterocyclic systems.
Reductive amination to introduce amine functionalities.
Wittig reactions to form carbon-carbon double bonds.
Oxidation and reduction to convert the formyl group into a carboxylic acid or an alcohol, respectively.
This reactivity allows chemists to incorporate the N-acetyl-2-aminothiazole moiety into a diverse set of larger molecular architectures. While its application is most heavily documented in the synthesis of biologically active molecules, its potential extends to the creation of novel materials, chemical probes for biological studies, and other complex organic targets where a thiazole unit is desired.
Potential in the Development of New Catalysts or Ligands
While direct applications of this compound as a catalyst or ligand are not extensively documented in current literature, the inherent chemical functionalities of the molecule suggest significant potential in these areas. The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-established coordinating motif in transition metal chemistry. These heteroatoms can act as Lewis basic sites, enabling the molecule to bind to metal centers and function as a ligand.
The formyl (-CHO) and acetamido (-NHC(O)CH₃) groups attached to the thiazole core further enhance its versatility. The formyl group's oxygen atom can participate in metal coordination, potentially leading to the formation of bidentate or even multidentate ligands. The nitrogen atom of the acetamido group could also engage in coordination, depending on the steric and electronic environment. The ability to form stable chelate complexes with metal ions is a critical attribute for effective ligands in catalysis.
The bifunctional nature of this compound, possessing both a reactive aldehyde and a coordinating thiazole-acetamide scaffold, opens avenues for its use in asymmetric catalysis. Chiral modifications of the acetamido group or reactions involving the formyl group could lead to the development of chiral ligands for enantioselective transformations. Furthermore, the thiazole ring can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.
Applications in Advanced Functional Materials (e.g., conducting polymers, sensing materials)
The structural features of this compound make it an intriguing building block for the synthesis of advanced functional materials. Thiazole-containing compounds are known to be components of π-conjugated systems, which are fundamental to the development of organic electronic materials.
Conducting Polymers: The thiazole ring is an electron-rich heterocycle that can facilitate charge transport. Polymerization of this compound or its derivatives, potentially through reactions involving the formyl group, could lead to the formation of conducting polymers. The acetamido group can influence the polymer's solubility and processing characteristics, while also providing sites for hydrogen bonding, which can affect the material's morphology and electronic properties. The π-π stacking interactions between thiazole rings in the polymer backbone are crucial for efficient charge mobility. arxiv.orgresearchgate.net
Sensing Materials: The formyl group is a reactive site that can be utilized for the immobilization of the molecule onto surfaces or for its incorporation into a polymer matrix. This functional handle allows for the design of chemical sensors. The thiazole nitrogen and sulfur atoms, along with the carbonyl oxygen of the formyl and acetamido groups, can act as binding sites for specific analytes, including metal ions. arxiv.orgresearchgate.net Upon binding, changes in the electronic properties of the thiazole ring could lead to a detectable optical or electronic signal. For instance, coordination of a metal ion could alter the fluorescence or UV-visible absorption spectrum of the compound, forming the basis for a chemosensor. nih.gov
The combination of a π-conjugated thiazole system with a reactive aldehyde group positions this compound as a promising candidate for further research and development in the field of advanced functional materials.
Methodological Advancements in Thiazole Research
Recent research in the field of thiazole chemistry has been marked by significant methodological advancements, driven by the principles of green chemistry, and innovations in analytical and computational techniques.
Development of Greener Synthetic Approaches
The synthesis of thiazole derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.gov In response to growing environmental concerns, there has been a substantial shift towards the development of greener and more sustainable synthetic protocols. nih.gov These modern approaches prioritize the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions to minimize the ecological footprint of chemical synthesis. nih.gov
Key green synthetic strategies for thiazole derivatives include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
Ultrasound irradiation: Sonochemistry can enhance reaction rates and yields by promoting mass transfer and generating localized high-energy zones. mdpi.com
Use of green solvents: Replacing volatile and toxic organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a central tenet of green chemistry. nih.gov
Catalyst-based approaches: The development of reusable and non-toxic catalysts, including nanocatalysts, can significantly improve the efficiency and sustainability of thiazole synthesis. acs.org
Mechanochemistry: Solvent-free reactions conducted by grinding or milling solid reactants offer a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov
These innovative techniques not only offer environmental benefits but also provide advantages in terms of scalability, cost-effectiveness, and simplified purification procedures. nih.gov
| Greener Synthetic Approach | Key Advantages | Example Application in Thiazole Synthesis |
|---|---|---|
| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. nih.gov | Rapid synthesis of various substituted thiazoles. |
| Ultrasound Irradiation | Enhanced reaction rates and yields. mdpi.com | Promotion of condensation reactions in thiazole formation. |
| Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. nih.gov | Hantzsch thiazole synthesis in aqueous media. |
| Reusable Catalysts (e.g., nanocatalysts) | Improved efficiency, reduced waste, catalyst recyclability. acs.org | One-pot multicomponent synthesis of thiazole scaffolds. acs.org |
| Mechanochemistry (Solvent-free) | High efficiency, minimal waste, avoidance of hazardous solvents. nih.gov | Solid-state synthesis of thiazole derivatives. |
Innovations in Spectroscopic and Analytical Characterization Techniques for Thiazole Compounds
The comprehensive characterization of thiazole derivatives is crucial for understanding their structure-property relationships and for quality control. Recent innovations in spectroscopic and analytical techniques have provided powerful tools for elucidating the intricate structural features of these compounds.
Advanced spectroscopic methods play a pivotal role in the structural determination of newly synthesized thiazole derivatives. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are indispensable for establishing the connectivity of atoms within the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of the compound. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as the C=N and C-S bonds of the thiazole ring and the carbonyl groups. researchgate.netresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. arxiv.orgresearchgate.net
Beyond these standard techniques, advanced methods such as synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy are being employed to probe the electronic structure and local coordination environment of atoms within thiazole-containing materials. arxiv.orgresearchgate.net Fluorescence spectroscopy at various temperatures is also utilized to investigate the photophysical properties of thiazole derivatives for applications in optoelectronics. arxiv.orgresearchgate.net
Advances in Computational Tools for Thiazole Drug Design
Computational chemistry and molecular modeling have become integral to the drug discovery and development process for thiazole-based compounds. These in silico tools enable the prediction of molecular properties, the study of drug-receptor interactions, and the rational design of new therapeutic agents.
Key computational approaches applied to thiazole drug design include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., a thiazole derivative) to a biological target (e.g., a protein or enzyme). It helps in understanding the binding mode and estimating the binding affinity.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides insights into the nature of chemical bonds and non-covalent interactions within a molecule and between a ligand and its receptor.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the stability of different molecular conformations.
Density Functional Theory (DFT) Calculations: DFT is a versatile quantum mechanical method used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. researchgate.net These calculations can help in correlating the structural features of thiazole derivatives with their observed biological activities.
These computational tools not only accelerate the identification of promising drug candidates but also provide a deeper understanding of the underlying molecular mechanisms of action, thereby facilitating the design of more potent and selective drugs.
Emerging Research Areas and Unexplored Potential
The unique chemical architecture of this compound, featuring a versatile thiazole core flanked by reactive formyl and acetamido functionalities, positions it as a compound with considerable unexplored potential in several emerging research areas.
One significant area of future investigation lies in the field of medicinal chemistry . The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs. researchgate.netnih.gov The formyl group on this compound serves as a synthetic handle for the construction of more complex molecular scaffolds through reactions such as reductive amination, Wittig reactions, and condensation reactions. This allows for the generation of diverse libraries of novel thiazole derivatives for screening against a wide range of biological targets, including kinases, proteases, and receptors implicated in cancer, infectious diseases, and inflammatory disorders. The acetamido group can also be modified to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development.
In the realm of materials science , the potential of this compound as a precursor for novel organic materials is largely untapped. Its ability to participate in polymerization reactions could be exploited to create functional polymers with tailored electronic and optical properties. For instance, polymers incorporating this moiety could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The formyl group can also be used to graft the molecule onto surfaces, leading to the development of functionalized materials with applications in areas such as heterogeneous catalysis and chromatography.
Furthermore, the field of supramolecular chemistry offers intriguing possibilities. The hydrogen bonding capabilities of the acetamido group, coupled with the coordinating potential of the thiazole ring and the formyl group, could be harnessed to construct well-defined supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. These materials could exhibit interesting properties, including porosity for gas storage and separation, or stimuli-responsive behavior.
The exploration of these and other research avenues will undoubtedly uncover new and valuable applications for this compound and its derivatives, further highlighting the versatility of the thiazole scaffold in modern chemistry.
Investigation of Novel Biological Activities Beyond Current Scope
The 2-aminothiazole (B372263) core, a precursor to this compound, is associated with a vast spectrum of biological effects, suggesting that the title compound could be active in numerous, diverse therapeutic areas. nih.gov While initial research may focus on one area, the inherent chemical properties of the thiazole ring warrant a broader investigation. researchgate.net
Future research could explore the following novel activities:
Antiviral and Fungicidal Properties : Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant activity against the Tobacco Mosaic Virus (TMV) and various fungi. researchgate.net This suggests that this compound and its analogues could be developed as novel agents for agricultural or clinical applications.
Cardioprotective Effects : Certain N-(4-aryl-thiazol-2-yl)-hydrazine derivatives have shown pronounced cardioprotective properties, indicating a potential role for this class of compounds in treating cardiac diseases. researchgate.net
Neurological Channel Modulation : N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov This discovery opens a new avenue for investigating this compound derivatives as potential modulators of ion channels, with implications for neurological disorders.
Anticancer Mechanisms : Beyond general cytotoxicity, related thiazole compounds have been shown to induce cell death through concomitant apoptosis and autophagy. nih.gov Investigating these specific mechanisms for this compound could reveal novel anticancer applications, particularly for treatment-resistant cancers. nih.govijcce.ac.ir
Anti-inflammatory Activity : The thiazole ring is a component of various molecules with known anti-inflammatory, analgesic, and antipyretic properties. nih.govresearchgate.net A systematic evaluation of this compound for anti-inflammatory effects is a logical direction for future studies.
Exploration of Structure-Activity Relationships with Novel Substituents
The therapeutic efficacy of the this compound scaffold can be systematically optimized by exploring its structure-activity relationships (SAR). nih.gov The core molecule has several positions amenable to chemical modification, including the formyl group at the C4 position of the thiazole ring and the acetamide (B32628) group at the C2 position. Introducing novel substituents at these points can modulate the compound's potency, selectivity, and pharmacokinetic profile. nih.gov
Research efforts are focused on synthesizing and evaluating new analogues with diverse chemical moieties. The goal is to identify specific structural features that enhance desired biological activities while minimizing off-target effects.
| Compound Derivative | Modification Site | Substituent | Potential Impact on Activity |
|---|---|---|---|
| N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | Acetamide Nitrogen | 4-methoxyphenyl | Alters steric bulk and electronic properties, potentially influencing receptor binding and metabolic stability. uni.lu |
| N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | Acetamide Nitrogen | 4-fluorophenyl | Introduces a halogen bond donor, which can enhance binding affinity to target proteins. uni.lu |
| N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | Acetamide Nitrogen | 4-chlorophenyl | Modifies lipophilicity and electronic character, impacting cell permeability and target interaction. moldb.com |
| N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | Acetamide Nitrogen | 4-(trifluoromethyl)phenyl | Adds a strong electron-withdrawing group, significantly altering the electronic landscape of the molecule. uni.lu |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Thiazole C4 Position (Formyl replaced) | 3-aminophenyl | Demonstrates that modifications at the C4 position can yield high potency against cancer cell lines. nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Potential for Combination Therapies
The emergence of drug resistance is a significant challenge in treating diseases like cancer. nih.gov Thiazole-based compounds that act on fundamental cellular processes are prime candidates for use in combination therapies. For instance, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family demonstrated high potency against both sensitive and resistant cancer cell lines. nih.gov
Future research will likely investigate the synergistic effects of this compound derivatives when combined with existing therapeutic agents. By targeting multiple pathways simultaneously, combination therapies can potentially enhance efficacy, overcome resistance mechanisms, and allow for lower doses of individual drugs, thereby reducing toxicity.
Development of Prodrugs and Targeted Delivery Systems
Optimizing the pharmacokinetic properties of a lead compound is crucial for its clinical success. The development of prodrugs and targeted delivery systems for this compound represents a key future direction. The chemical structure of the compound offers functional "handles"—such as the formyl group and the amide linkage—that can be modified to create prodrugs.
A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to:
Improve solubility and bioavailability.
Enhance metabolic stability.
Enable targeted delivery to specific tissues or cells, such as tumors.
For example, the formyl group could be masked as an acetal, which remains stable in circulation but is cleaved by the acidic microenvironment of a tumor to release the active compound. Similarly, the acetamide group could be linked to a targeting moiety that recognizes receptors overexpressed on cancer cells. These strategies hold the potential to increase the therapeutic index of this compound-based drugs, maximizing their efficacy while minimizing systemic exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
